molecular formula C8H13Cl2NO2 B11021918 2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone

2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone

Cat. No.: B11021918
M. Wt: 226.10 g/mol
InChI Key: XJBUATOZQCCBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone is a synthetic organic compound known for its unique chemical structure and reactivity. It features a dichloromethyl group attached to a morpholine ring substituted with two methyl groups at the 2 and 6 positions. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.

Properties

Molecular Formula

C8H13Cl2NO2

Molecular Weight

226.10 g/mol

IUPAC Name

2,2-dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone

InChI

InChI=1S/C8H13Cl2NO2/c1-5-3-11(4-6(2)13-5)8(12)7(9)10/h5-7H,3-4H2,1-2H3

InChI Key

XJBUATOZQCCBQY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone typically involves the chlorination of 1-(2,6-dimethylmorpholin-4-yl)ethanone. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the morpholine ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol. Reagents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: The dichloromethyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) can replace chlorine atoms with methoxy groups.

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in dry ether or tetrahydrofuran (THF).

    Substitution: NaOCH₃, sodium ethoxide (NaOEt), often in alcohol solvents.

Major Products:

    Oxidation: Products may include morpholine N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Methoxy or ethoxy derivatives, depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone is utilized in various scientific research domains:

    Chemistry: As a reagent in organic synthesis, it is used to introduce dichloromethyl groups into target molecules.

    Biology: It may serve as a precursor for biologically active compounds, aiding in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the manufacture of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleophilic sites in biological molecules. The dichloromethyl group can form covalent bonds with amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

    2-Chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone: Lacks one chlorine atom, potentially altering its reactivity and biological activity.

    1-(2,6-Dimethylmorpholin-4-yl)-2-(2-methylphenyl)ethanone: Features a phenyl group instead of dichloromethyl, significantly changing its chemical properties and applications.

Uniqueness: 2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone is unique due to its dual chlorine substitution, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.

This detailed overview provides a comprehensive understanding of 2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone, covering its preparation, reactions, applications, and comparisons with similar compounds

Biological Activity

2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloroethanone core attached to a morpholine ring, which contributes to its biological activity. The structure can be represented as follows:

C8H10Cl2N1O\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}_1\text{O}

Research indicates that 2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone may interact with various biological targets:

  • Kinase Inhibition : It has been observed to inhibit specific kinases that play critical roles in cell signaling and proliferation.
  • Antiproliferative Effects : Studies have reported its effectiveness in reducing the viability of various cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

Study Cell Line IC50 (µM) Mechanism
Study 1A5495.0Kinase inhibition
Study 2MCF-73.5Antiproliferative
Study 3HeLa4.0Apoptosis induction

Case Study 1: Anticancer Activity

In a recent study published in the British Journal of Pharmacology, researchers evaluated the anticancer properties of 2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone on A549 lung cancer cells. The compound exhibited significant antiproliferative activity with an IC50 value of 5.0 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Selectivity and Safety

Another investigation focused on the selectivity of this compound against normal cell lines compared to cancerous ones. The results demonstrated that while it effectively inhibited cancer cell growth, it had minimal effects on normal fibroblast cells, highlighting its potential therapeutic index.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that 2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone has favorable absorption and distribution characteristics. However, further research is needed to fully understand its metabolism and excretion pathways.

Toxicity Profile

Preliminary toxicity assessments indicate low cytotoxicity in non-target cells at therapeutic concentrations. Long-term studies are required to establish a comprehensive safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.